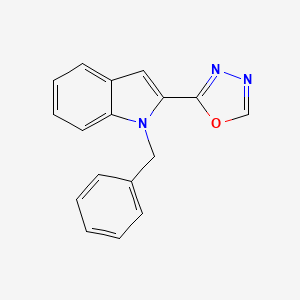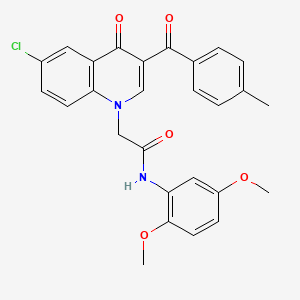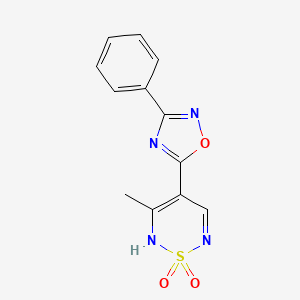![molecular formula C20H13ClFN3O3S B2650871 2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3-fluorophenyl)acetamide CAS No. 1260946-95-9](/img/structure/B2650871.png)
2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3-fluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of thieno[3,2-d]pyrimidine, which is a heterocyclic compound containing a thiophene and a pyrimidine ring fused together . The molecule also contains chlorophenyl and fluorophenyl groups, which are aromatic rings with chlorine and fluorine substituents, respectively. The presence of these groups could potentially influence the compound’s reactivity and properties.
Aplicaciones Científicas De Investigación
Radiosynthesis and Imaging Applications
The compound under discussion is closely related to the chemical family of pyrimidineacetamides, which have been extensively researched for their selective ligand properties, particularly for imaging the translocator protein (18 kDa) with positron emission tomography (PET). For instance, [18F]PBR111, a derivative within this series, showcases the potential for in vivo imaging to study neurological conditions through its high selectivity and affinity for the translocator protein (TPSO). This application demonstrates the compound's relevance in neurodegenerative disease research and diagnosis (Dollé et al., 2008).
Crystal Structure Analysis
Crystal structure analysis of compounds related to 2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3-fluorophenyl)acetamide, like nuarimol (a pyrimidine fungicide), helps in understanding the molecular geometry, hydrogen bonding, and three-dimensional network formation which are critical in determining the compound's interaction with biological targets. Such structural analyses provide insights into designing more effective drugs by tweaking the molecular structure for enhanced efficacy and reduced toxicity (Kang et al., 2015).
Antimicrobial and Anti-inflammatory Properties
Research into thiazolopyrimidine derivatives, which share a structural resemblance with the compound , has revealed significant antinociceptive and anti-inflammatory activities. These studies open up possibilities for developing new therapeutic agents targeting pain and inflammation pathways, showcasing the broader pharmaceutical applications of such compounds (Selvam et al., 2012).
Potential Pesticide Applications
The synthesis and characterization of derivatives, including those with structural similarities to this compound, have highlighted their potential as pesticides. X-ray powder diffraction studies have been conducted to characterize these compounds, suggesting their application in agriculture for pest control, thereby indicating the versatility of these chemical structures in various fields beyond pharmaceuticals (Olszewska et al., 2008).
Quantum Mechanical and Ligand-Protein Interaction Studies
The study of benzothiazolinone acetamide analogs, similar in structure to the compound of interest, has revealed their potential in photovoltaic efficiency modeling and ligand-protein interactions. These studies underscore the compound's versatility, extending its applications from medicinal chemistry to materials science, particularly in developing dye-sensitized solar cells (DSSCs) and understanding molecular interactions at the quantum level (Mary et al., 2020).
Propiedades
IUPAC Name |
2-[3-(3-chlorophenyl)-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]-N-(3-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClFN3O3S/c21-12-3-1-6-15(9-12)25-19(27)18-16(7-8-29-18)24(20(25)28)11-17(26)23-14-5-2-4-13(22)10-14/h1-10,16,18H,11H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZCBZPYAWRDAKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)CN2C3C=CSC3C(=O)N(C2=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClFN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2,4-difluorophenyl)-2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2650788.png)
![N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2650790.png)
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]pent-4-enamide](/img/structure/B2650791.png)
![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfonylbenzamide](/img/structure/B2650792.png)
![2-Chloro-3-[(2-piperidinoethyl)amino]naphthoquinone](/img/structure/B2650796.png)
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2650797.png)
![8-Bromo-7-methylpyrazolo[1,5-a][1,3,5]triazine-2,4-diamine](/img/structure/B2650798.png)
![1-{[2-(4-bromophenoxy)-1,3-thiazol-5-yl]methyl}-1H-indole](/img/structure/B2650799.png)


![Ethoxy[({7-methylimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]methanethione](/img/structure/B2650806.png)

![6-(cyclopentyloxy)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide](/img/structure/B2650810.png)

